4-[(1-{2-[4-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)oxy]pyridine-2-carboxamide, also known as SSR504734, is a compound that has garnered attention for its potential as a GlyT1 (glycine transporter 1) inhibitor. This compound is characterized by its complex molecular structure and has been studied for its implications in treating conditions such as schizophrenia and other central nervous system disorders. The presence of a trifluoromethyl group and a unique azetidine ring structure contributes to its pharmacological properties.
The compound's synthesis and evaluation have been documented in various scientific publications, indicating its relevance in medicinal chemistry and pharmacology. It is classified under chemical identifiers such as CAS Number 2640817-64-5, with a molecular formula of C18H16F3N3O3 and a molecular weight of 379.3 g/mol.
4-[(1-{2-[4-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)oxy]pyridine-2-carboxamide falls under the category of small organic molecules with potential therapeutic applications. Its classification as a GlyT1 inhibitor positions it within the broader category of neuropharmacological agents.
The synthesis of 4-[(1-{2-[4-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)oxy]pyridine-2-carboxamide typically involves multi-step organic reactions, including acylation and coupling reactions. The synthetic pathway often starts with commercially available starting materials, which undergo various transformations to introduce the desired functional groups.
The synthesis may include the following key steps:
These methods require careful control of reaction conditions (temperature, solvent, catalysts) to ensure high yields and purity of the final product .
The molecular structure of 4-[(1-{2-[4-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)oxy]pyridine-2-carboxamide can be visualized as follows:
Key structural data includes:
The compound can undergo various chemical reactions typical for amides and ethers, including:
These reactions are facilitated by specific reagents and conditions, such as using strong acids or bases for hydrolysis or employing reducing agents like lithium aluminum hydride for reduction processes .
As a GlyT1 inhibitor, 4-[(1-{2-[4-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)oxy]pyridine-2-carboxamide works by blocking the reuptake of glycine in the synaptic cleft. This action increases glycine availability at NMDA receptors, potentially enhancing neurotransmission associated with cognitive functions.
Research indicates that this compound exhibits significant efficacy in rodent models for schizophrenia, showing promise without inducing severe central nervous system side effects .
The physical properties of 4-[(1-{2-[4-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)oxy]pyridine-2-carboxamide include:
Chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are essential for characterization .
The primary application of 4-[(1-{2-[4-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)oxy]pyridine-2-carboxamide lies in its potential use as a therapeutic agent targeting glycine transporters. Its role in enhancing cognitive function makes it particularly relevant in research focused on neuropsychiatric disorders like schizophrenia.
Additionally, ongoing studies explore its utility in other areas such as pain management and neuroprotection due to its pharmacological profile .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0